![molecular formula C12H17NO B2597752 1-(3-Methylphenyl)piperidin-4-ol CAS No. 1226190-49-3](/img/structure/B2597752.png)
1-(3-Methylphenyl)piperidin-4-ol
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Overview
Description
1-(3-Methylphenyl)piperidin-4-ol is a chemical compound with the CAS Number: 1226190-49-3 . It has a molecular weight of 191.27 and its IUPAC name is 1-(3-methylphenyl)-4-piperidinol . It is in the form of oil .
Molecular Structure Analysis
The InChI code for 1-(3-Methylphenyl)piperidin-4-ol is 1S/C12H17NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9,12,14H,5-8H2,1H3 . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-(3-Methylphenyl)piperidin-4-ol is an oil-like substance stored at room temperature . It has a molecular weight of 191.27 .Scientific Research Applications
- Research : Novel piperidin-4-ol derivatives were synthesized and evaluated for their CCR5 antagonistic activities. Researchers aimed to find compounds with a unique skeleton for HIV-1 treatment .
- Piperidine-Based Compounds : Piperidine derivatives, including piperidin-4-ol, have been explored for their antioxidant properties. For instance, piperine (an N-acylpiperidine) from the Piperaceae family exhibits potent antioxidant action .
- Chemical Synthesis : Piperidin-4-ol derivatives have been synthesized using efficient routes. Researchers characterized these compounds using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) .
- Inspiration : Researchers combined features from existing CCR5 antagonists (such as compound 1 and AstraZeneca’s piperidin-4-ol derivatives) to design a novel scaffold .
- Calcium Mobilization Assay : Researchers assessed the biological activity of piperidin-4-ol derivatives using ligand-induced calcium mobilization assays .
HIV Treatment and CCR5 Antagonism
Antioxidant Properties
Synthesis and Characterization
Fragment-Based Drug Design
Biological Evaluation
Drug Development Prospects
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
1-(3-Methylphenyl)piperidin-4-ol is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticalsIt’s known that piperidine derivatives have a wide range of targets depending on their specific structures.
Mode of Action
It’s known that piperidine derivatives interact with their targets in various ways, leading to different biochemical changes . For instance, some piperidine derivatives have been evaluated for potential treatment of HIV, showing antagonistic activities against the CCR5 receptor .
Biochemical Pathways
1-(3-Methylphenyl)piperidin-4-ol, as a piperidine derivative, may affect various biochemical pathways. For instance, piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . .
Result of Action
Piperidine derivatives have been found to exhibit various biological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant activities .
properties
IUPAC Name |
1-(3-methylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h2-4,9,12,14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWADYROGRQDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)piperidin-4-ol | |
CAS RN |
1226190-49-3 |
Source
|
Record name | 1-(3-methylphenyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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